An In-depth Technical Guide to Benzo[b]thiophene-4-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to Benzo[b]thiophene-4-carbonitrile: Properties, Synthesis, and Applications
Foreword: The Strategic Importance of the Benzo[b]thiophene Scaffold
In the landscape of modern medicinal chemistry and materials science, the benzo[b]thiophene scaffold stands out as a "privileged structure."[1][2] Its rigid, aromatic framework, combined with the unique electronic properties conferred by the sulfur heteroatom, makes it a cornerstone for the rational design of novel therapeutic agents and functional materials.[1][2] Derivatives of this core are found in a remarkable array of biologically active compounds, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among others.[1][2][3][4]
This guide focuses on a particularly valuable derivative: Benzo[b]thiophene-4-carbonitrile. The strategic placement of the nitrile group at the 4-position offers a versatile chemical handle for extensive synthetic modifications, making this molecule a critical starting material for constructing complex molecular architectures. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
Benzo[b]thiophene-4-carbonitrile is a solid organic compound whose fundamental properties are crucial for its handling, characterization, and application in synthesis. The nitrile group significantly influences the molecule's polarity and reactivity.
| Property | Value | Source(s) |
| IUPAC Name | 1-Benzothiophene-4-carbonitrile | [5] |
| Molecular Formula | C₉H₅NS | [6] |
| Molecular Weight | 159.21 g/mol | [7][8] |
| CAS Number | 17347-34-1 | [6][9] |
| Appearance | White to off-white powder/solid | [10] |
| Purity | Typically ≥99% | [6] |
| Primary Application | Pharmaceutical intermediate | [6] |
Spectroscopic and Analytical Characterization
Accurate identification of Benzo[b]thiophene-4-carbonitrile is paramount. The following spectroscopic data are characteristic of its unique structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzene and thiophene rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling, which is essential for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display nine unique signals. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The remaining eight signals will correspond to the carbons of the fused bicyclic system.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the nitrile functional group. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For Benzo[b]thiophene-4-carbonitrile, the high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its calculated exact mass.[10]
Synthesis Strategies: Constructing the Core Scaffold
The synthesis of benzo[b]thiophenes is a well-explored area of organic chemistry. Modern methods often rely on powerful transition metal-catalyzed reactions to efficiently construct the fused ring system.
Metal-Catalyzed Intramolecular Cyclization
A cornerstone of benzo[b]thiophene synthesis involves the intramolecular cyclization of a suitably substituted benzene precursor.[5] Palladium and copper catalysts are particularly effective in forging the critical carbon-sulfur bond.[5]
One powerful approach is the palladium-catalyzed coupling of a terminal acetylene with an o-iodothioanisole, followed by an electrophilic cyclization to yield the benzo[b]thiophene core.[5] Another robust method involves the copper-catalyzed intramolecular S-arylation of an in situ generated enethiolate salt, which allows for the creation of diverse substitution patterns.[5]
Caption: Generalized workflow for benzo[b]thiophene synthesis.
Experimental Protocol: Conceptual Synthesis via Cyclization
The following is a conceptual, step-by-step methodology illustrating a common synthetic strategy.
-
Precursor Assembly: A substituted o-halothiophenol is reacted with a protected acetylene derivative via a Sonogashira coupling to form an o-(alkynyl)thiophenol derivative.
-
Cyclization: The resulting intermediate is subjected to cyclization conditions. This is typically achieved by treatment with a base to deprotonate the thiol, followed by an intramolecular nucleophilic attack on the alkyne, often facilitated by a copper or palladium catalyst to promote C-S bond formation.
-
Nitrile Introduction: If the nitrile group is not present in the starting materials, it can be introduced onto the formed benzo[b]thiophene ring. A common method is the Sandmeyer reaction, starting from an amino-substituted benzo[b]thiophene, or through palladium-catalyzed cyanation of a halo-substituted benzo[b]thiophene.
Chemical Reactivity and Applications in Drug Discovery
The unique electronic structure of Benzo[b]thiophene-4-carbonitrile dictates its reactivity and utility as a synthetic intermediate.
Reactivity of the Ring System
The benzo[b]thiophene nucleus is an electron-rich aromatic system. It is susceptible to electrophilic substitution, with reactions typically occurring at the 2- or 3-positions of the thiophene ring. However, the reactivity and regioselectivity can be influenced by the nature of the substituents on both the thiophene and benzene rings.[11]
The Role of the 4-Carbonitrile Group
The nitrile group at the 4-position is a powerful electron-withdrawing group, which deactivates the benzene portion of the ring system towards electrophilic attack. More importantly, it serves as a versatile synthetic handle:
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
-
Reduction: It can be reduced to a primary amine (aminomethyl group), providing a key linkage point for building larger molecules.
-
Organometallic Reactions: It can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.
Caption: Key synthetic transformations of the nitrile group.
Significance in Medicinal Chemistry
The benzo[b]thiophene scaffold is integral to numerous pharmaceuticals.[3][4] Its derivatives have been developed as selective estrogen receptor modulators (e.g., Raloxifene), enzyme inhibitors (e.g., Zileuton), and antifungal agents (e.g., Sertaconazole).[3][4] Benzo[b]thiophene-4-carbonitrile is a valuable starting material for generating libraries of novel compounds to be screened for biological activity against a wide range of therapeutic targets. Its unique electronic properties and potential for functionalization make it a key building block for developing new classes of compounds with potentially novel pharmacological activities.[5]
Safety, Handling, and Storage
As with any chemical reagent, proper handling of Benzo[b]thiophene-4-carbonitrile is essential to ensure laboratory safety. The toxicological properties have not been fully investigated, and caution is advised.[12]
-
Potential Health Effects: May cause eye, skin, and respiratory tract irritation.[12] Ingestion may cause irritation of the digestive tract.[12]
-
Handling: Use with adequate ventilation, preferably in a chemical fume hood.[12] Minimize dust generation and accumulation.[12] Avoid contact with eyes, skin, and clothing.[12] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. For dusty conditions, a NIOSH-approved respirator may be necessary.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][12]
First Aid Measures
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[12]
-
Inhalation: Remove from exposure to fresh air immediately.[12]
In all cases of exposure, seek immediate medical attention. [12]
References
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MDPI. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Benzo(b)thiophene-2-carbonitrile. PubChem. Retrieved from [Link]
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American Chemical Society. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. Retrieved from [Link]
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PubChemLite. (n.d.). Benzo[b]thiophene-4-carbonitrile (C9H5NS). Retrieved from [Link]
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ResearchGate. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Retrieved from [Link]
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National Institutes of Health (NIH). (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]
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